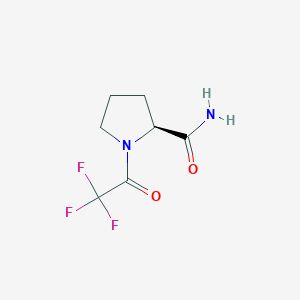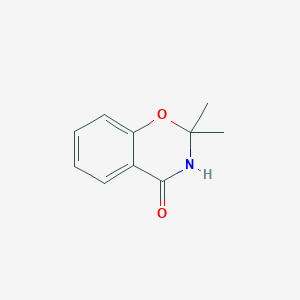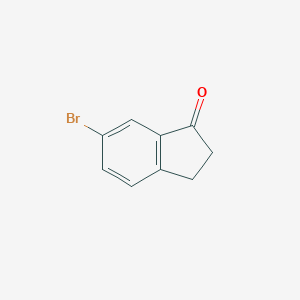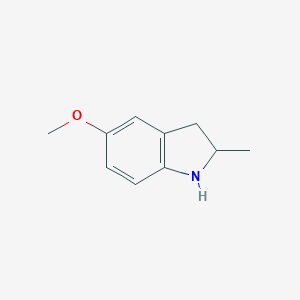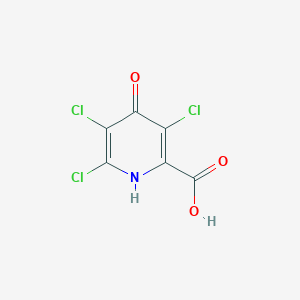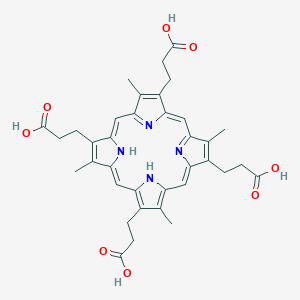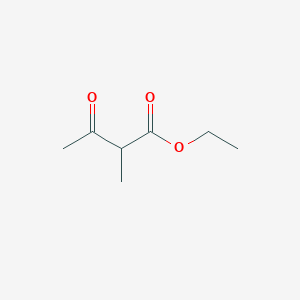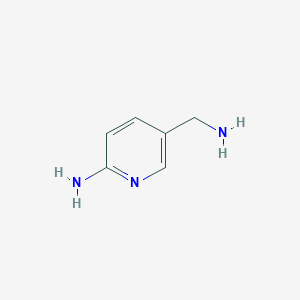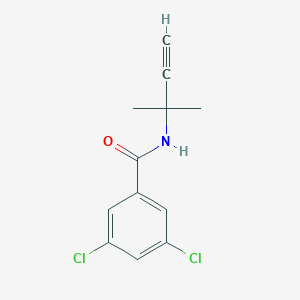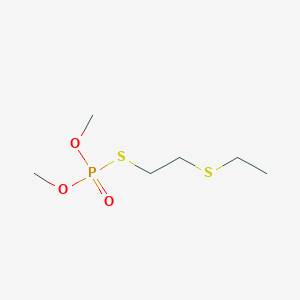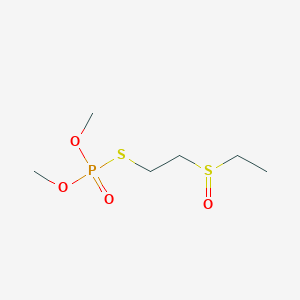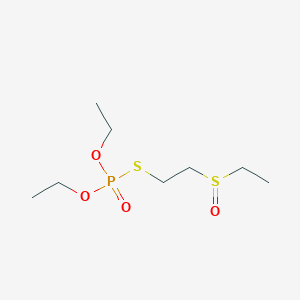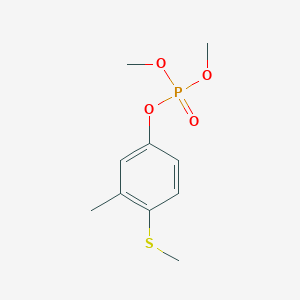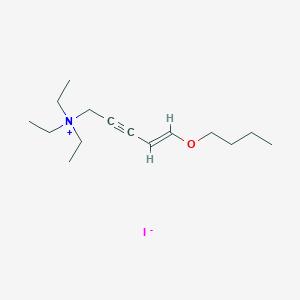
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide, also known as BETPAI, is a chemical compound that has been used in scientific research for its various biochemical and physiological effects. BETPAI is a quaternary ammonium compound that has been synthesized through various methods and has been studied for its potential applications in the fields of medicine and chemistry.
Wirkmechanismus
The mechanism of action of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemische Und Physiologische Effekte
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size in animal models. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide is its potential toxicity and side effects, which need to be further studied and evaluated.
Zukünftige Richtungen
There are several future directions for the study of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide. One potential direction is the development of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide analogs with improved efficacy and reduced toxicity. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can also be studied for its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can be studied for its potential applications in the field of materials science, specifically in the development of new materials with unique properties.
Synthesemethoden
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can be synthesized through the reaction of 5-butoxy-4-penten-2-yn-1-ol with triethylamine and iodomethane. The reaction results in the formation of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide as a white crystalline solid. The synthesis of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been achieved through the reaction of 5-butoxy-4-penten-2-yn-1-amine with iodomethane.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has been studied for its various applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as well as a reagent in the synthesis of other chemical compounds. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been studied for its potential applications in the field of medicine, specifically as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
143337-74-0 |
|---|---|
Produktname |
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide |
Molekularformel |
C15H28INO |
Molekulargewicht |
365.29 g/mol |
IUPAC-Name |
[(E)-5-butoxypent-4-en-2-ynyl]-triethylazanium;iodide |
InChI |
InChI=1S/C15H28NO.HI/c1-5-9-14-17-15-12-10-11-13-16(6-2,7-3)8-4;/h12,15H,5-9,13-14H2,1-4H3;1H/q+1;/p-1/b15-12+; |
InChI-Schlüssel |
VUDOPLGXRINJRG-JRUHLWALSA-M |
Isomerische SMILES |
CCCCO/C=C/C#CC[N+](CC)(CC)CC.[I-] |
SMILES |
CCCCOC=CC#CC[N+](CC)(CC)CC.[I-] |
Kanonische SMILES |
CCCCOC=CC#CC[N+](CC)(CC)CC.[I-] |
Synonyme |
[(E)-5-butoxypent-4-en-2-ynyl]-triethyl-azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



